molecular formula C10H9FN4OS B1439514 3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide CAS No. 1021266-89-6

3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B1439514
CAS No.: 1021266-89-6
M. Wt: 252.27 g/mol
InChI Key: FGOXCMBMVAEJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s triazole moiety is believed to play a crucial role in its biological activities, potentially interacting with enzymes or receptors involved in antimicrobial and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide is unique due to its specific combination of a fluorine atom, a methylsulfanyl group, and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c1-17-10-13-9(14-15-10)12-8(16)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOXCMBMVAEJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide
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Reactant of Route 6
3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide

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